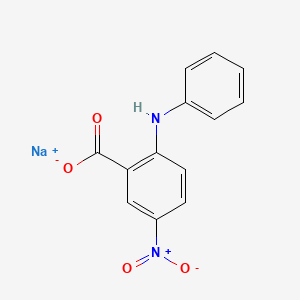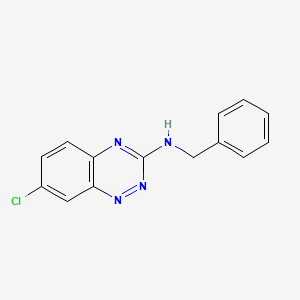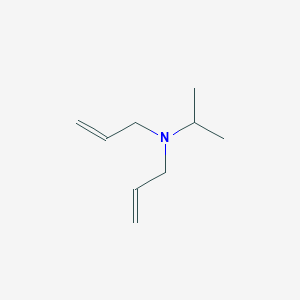
(2-Ethylhexyl)(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C8H19O2P. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethylhexyl group, a hydroxy group, and an oxophosphanium group, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(hydroxy)oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexyl)(hydroxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of (2-Ethylhexyl)(hydroxy)oxophosphanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl salicylate: Used as a UV filter in sunscreens.
2-Ethylhexyl palmitate: Employed in cosmetics and personal care products.
2-Ethylhexyl phosphate: Utilized as a plasticizer and flame retardant.
Uniqueness
(2-Ethylhexyl)(hydroxy)oxophosphanium stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions, making it valuable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
13287-27-9 |
|---|---|
Molekularformel |
C8H18O2P+ |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-ethylhexyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H17O2P/c1-3-5-6-8(4-2)7-11(9)10/h8H,3-7H2,1-2H3/p+1 |
InChI-Schlüssel |
NBCCEABOSLXONZ-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCC(CC)C[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)


![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)


![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)


